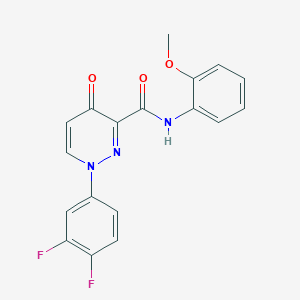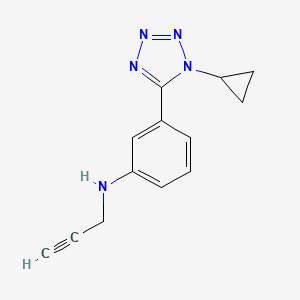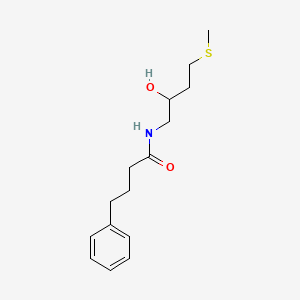![molecular formula C20H20FN3O2S B2439664 2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide CAS No. 688336-57-4](/img/structure/B2439664.png)
2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains ethoxyphenyl and fluorophenyl groups, which are common in many pharmaceutical compounds.
Chemical Reactions Analysis
Imidazole rings are known to participate in various chemical reactions due to their amphoteric nature . The presence of the ethoxyphenyl and fluorophenyl groups could also influence the compound’s reactivity.Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The physical and chemical properties of the compound would be influenced by the ethoxyphenyl and fluorophenyl groups.Wissenschaftliche Forschungsanwendungen
Antiviral Properties
Heterocyclic compounds have drawn attention for their antiviral potential. Among N- and S-containing heterocycles, imidazole derivatives stand out. Let’s explore the antiviral behavior of this compound:
Herpes Simplex Virus (HSV-1, HSV-2): Imidazole derivatives have shown promise against herpes simplex viruses. These viruses cause oral and genital herpes infections. The compound F0599-0361 could potentially inhibit viral replication and reduce symptoms.
Influenza A Virus (IAV): Influenza A virus is responsible for seasonal flu outbreaks. Imidazole-based compounds may interfere with viral entry or replication, making them potential candidates for antiviral therapy.
Hepatitis Viruses (HAV, HBV, HCV): Hepatitis viruses cause liver inflammation and can lead to chronic liver diseases. Imidazole derivatives might target viral enzymes or proteins, offering therapeutic options.
Respiratory Syncytial Virus (RSV): RSV primarily affects the respiratory tract, especially in infants and older adults. Compounds like F0599-0361 could inhibit RSV replication.
Other Viruses: Imidazole derivatives have also been explored against bovine viral diarrhea virus (BVDV), rotavirus A (RVA), human adenovirus type 7 (HAdV7), Coxsackieviruses B4 and B5 (CV-B4, CV-B5), Junin virus (JUNV), Epstein–Barr virus (EBV), tobacco mosaic virus (TMV), flavivirus, feline coronavirus (FCoV), feline herpes virus (FHV), vesicular stomatitis virus (VSV), human immunodeficiency virus (HIV), human cytomegalovirus (HCV), varicella-zoster virus (VZV), vaccinia virus, and tick-borne encephalitis virus (TBEV) .
Conclusion
The compound F0599-0361 holds promise as an antiviral agent, but rigorous research is necessary to unlock its full potential. Its unique structure and potential applications make it an exciting area of study in medicinal chemistry .
Wirkmechanismus
Target of Action
The compound, also known as “2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-fluorobenzyl)acetamide” or “F0599-0361”, is a derivative of imidazole . Imidazole derivatives have been found to bind with high affinity to multiple receptors , suggesting that F0599-0361 may also interact with various targets.
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, including inhibitory and stimulatory effects .
Biochemical Pathways
Imidazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . This suggests that F0599-0361 may affect multiple biochemical pathways.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which may influence the bioavailability of F0599-0361.
Result of Action
Given the broad range of biological activities associated with imidazole derivatives , F0599-0361 may have diverse effects at the molecular and cellular level.
Eigenschaften
IUPAC Name |
2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2S/c1-2-26-18-9-7-17(8-10-18)24-12-11-22-20(24)27-14-19(25)23-13-15-3-5-16(21)6-4-15/h3-12H,2,13-14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCBVBYVEBHZAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(E)-{[4-(2-methylpropyl)phenyl]methylidene}amino]thiourea](/img/structure/B2439583.png)
![N-[3-[3-(4-fluorophenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2439584.png)


![1-(4-Nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride](/img/no-structure.png)
![1-(5-chloro-2-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2439591.png)
![3,4-dimethoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2439592.png)

![diethyl 2-(4-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2439596.png)
![9,9-Dimethyl-5,6,7,8-tetrahydrobenzo[7]annulen-6-amine](/img/structure/B2439598.png)
![N-[4-cyano-5-(4-fluoro-3-methylanilino)-1H-pyrazol-3-yl]-3-methylbenzenesulfonamide](/img/structure/B2439599.png)
![2-(1,3-Dimethyl-2,4-dioxo-7-propylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetic acid](/img/structure/B2439601.png)
![N-[1-[2-(4-Fluorophenyl)phenyl]ethyl]but-2-ynamide](/img/structure/B2439602.png)